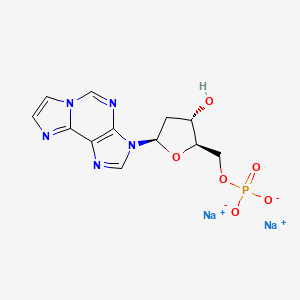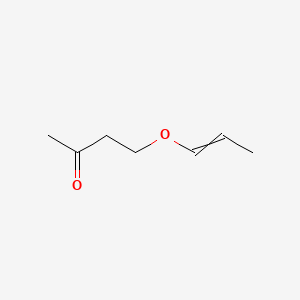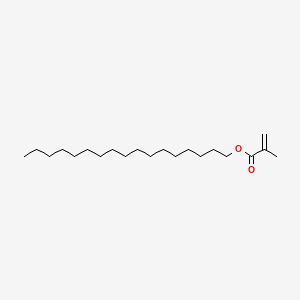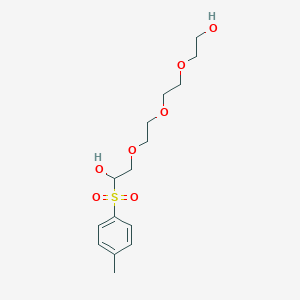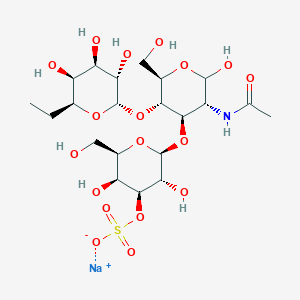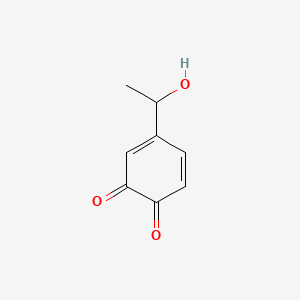
4-(1-Hydroxyethyl)cyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Hydroxyethyl)cyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C8H8O3 It is a derivative of cyclohexadiene and contains both a hydroxyethyl group and a dione functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyethyl)cyclohexa-3,5-diene-1,2-dione can be achieved through several synthetic routes. One common method involves the oxidation of 4-(1-hydroxyethyl)cyclohexene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxyethyl)cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex dione derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include various substituted cyclohexadiene derivatives, diols, and more complex dione compounds.
Scientific Research Applications
4-(1-Hydroxyethyl)cyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyethyl)cyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. Additionally, the compound’s dione functionality allows it to participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-2,5-diene-1,4-dione: Another dione derivative with similar chemical properties.
4-(2-Hydroxyethyl)cyclohexa-3,5-diene-1,2-dione: A closely related compound with a different substitution pattern.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: A derivative with additional functional groups.
Uniqueness
4-(1-Hydroxyethyl)cyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of hydroxyethyl and dione functionalities allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
4-(1-hydroxyethyl)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H8O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,9H,1H3 |
InChI Key |
IZHUONHVHRXAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=O)C(=O)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




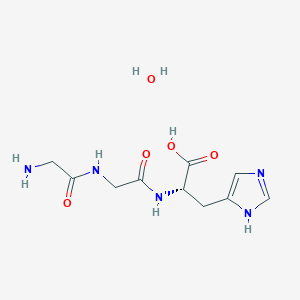
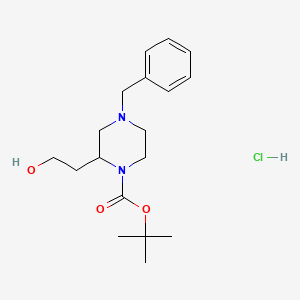
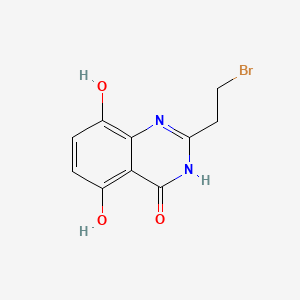
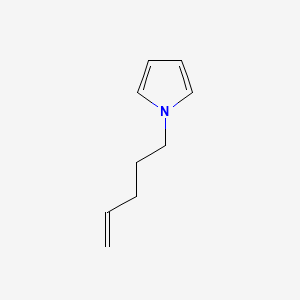
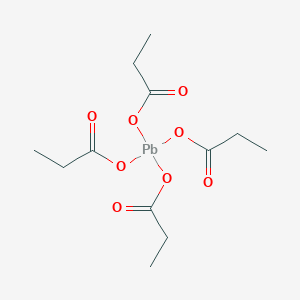

![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)
